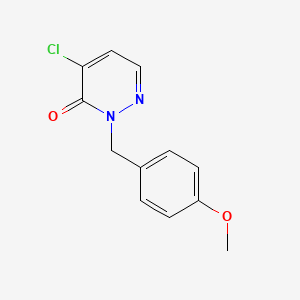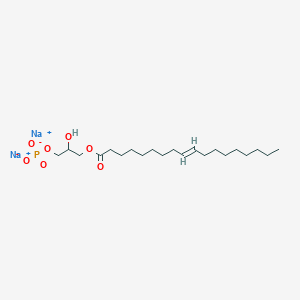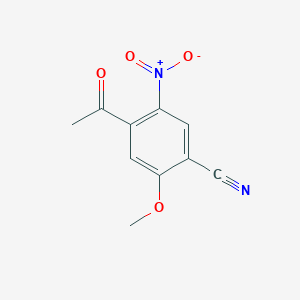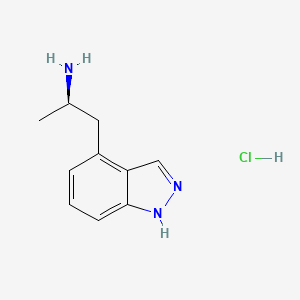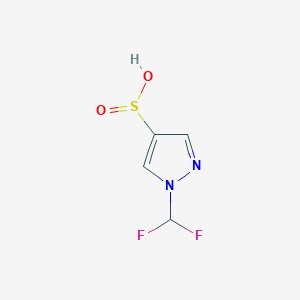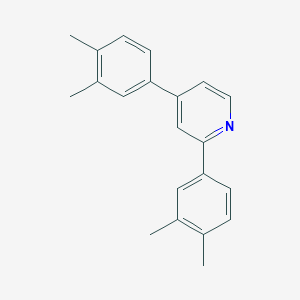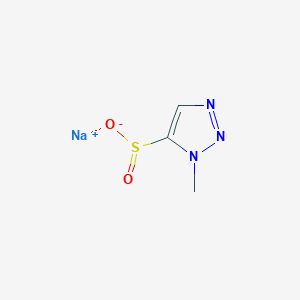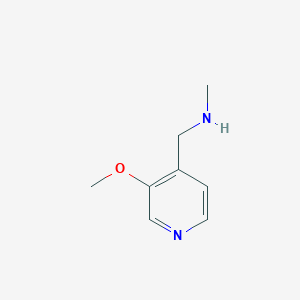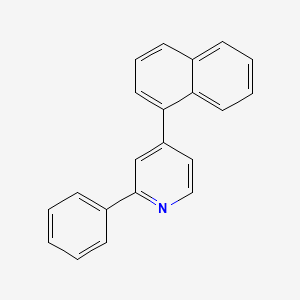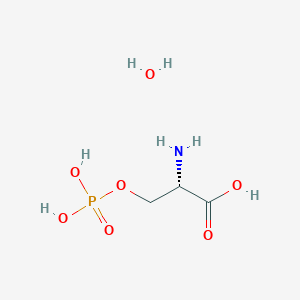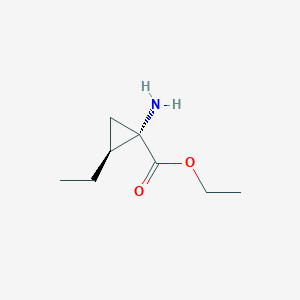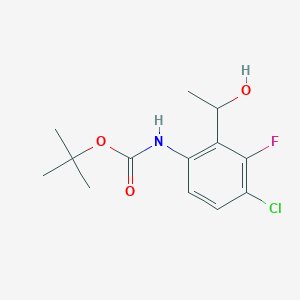
tert-Butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a chloro group, a fluoro group, and a hydroxyethyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate typically involves the reaction of 4-chloro-3-fluoro-2-(1-hydroxyethyl)phenol with tert-butyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
tert-Butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include ammonia (NH3) and thiols (RSH).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of substituted phenyl carbamates.
科学的研究の応用
tert-Butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions and as a potential inhibitor of certain enzymes.
Medicine: As a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of tert-Butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved in these interactions include hydrogen bonding, hydrophobic interactions, and van der Waals forces .
類似化合物との比較
Similar Compounds
tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate: Similar structure but with a trifluoromethyl group instead of a fluoro group.
tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate: Similar structure but with a methoxy and nitro group instead of a hydroxyethyl group.
tert-Butyl (S)-(1-(3-fluorophenyl)-2-hydroxyethyl)carbamate: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
tert-Butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate is unique due to the specific combination of substituents on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for diverse applications .
特性
分子式 |
C13H17ClFNO3 |
|---|---|
分子量 |
289.73 g/mol |
IUPAC名 |
tert-butyl N-[4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H17ClFNO3/c1-7(17)10-9(6-5-8(14)11(10)15)16-12(18)19-13(2,3)4/h5-7,17H,1-4H3,(H,16,18) |
InChIキー |
POSUWIDFBLMWSK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC(=C1F)Cl)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


